Trimebutine-d5

カタログ番号 B564348

CAS番号:

1189928-38-8

分子量: 392.507

InChIキー: LORDFXWUHHSAQU-WRMAMSRYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

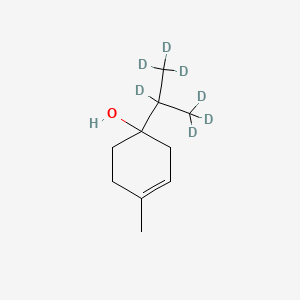

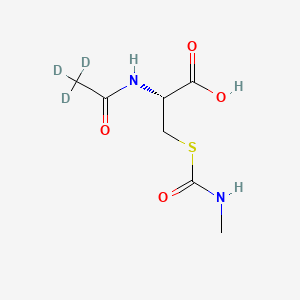

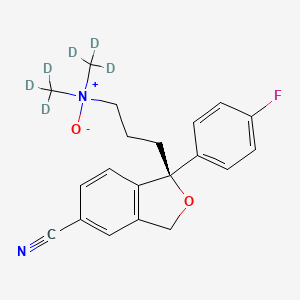

Trimebutine-d5 is a compound with the molecular formula C22H29NO5 . It is also known by other names such as Transacalm-d5 and Cerekinon-d5 . It has a molecular weight of 392.5 g/mol .

Molecular Structure Analysis

The molecular structure of Trimebutine-d5 includes a [3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate . The compound has a complex structure with multiple functional groups, including a phenylbutyl group, a dimethylamino group, and a trimethoxybenzoate group .Physical And Chemical Properties Analysis

Trimebutine-d5 has a molecular weight of 392.5 g/mol and a molecular formula of C22H29NO5 . It has a complexity of 466 and a topological polar surface area of 57.2 Ų . The compound has no hydrogen bond donors but has six hydrogen bond acceptors .科学的研究の応用

Modulation of Gastrointestinal Motility

- Gastrointestinal Disorders Treatment : Trimebutine is known for treating hypermotility and hypomotility disorders of the gastrointestinal (GI) tract, like irritable bowel syndrome. Its dual effects on colonic motility involve inhibition of L-type Ca2+ channels and modulation of BKca currents (Lee & Kim, 2011).

- Influence on Gastrointestinal Peptides : Trimebutine impacts the release of various gastrointestinal peptides, such as motilin, and modulates others like vasoactive intestinal peptide and gastrin. This effect accelerates gastric emptying and modulates colon contractile activity (Delvaux & Wingate, 1997).

Potential in Cancer Treatment

- Anti-tumor Agent for Glioma : Trimebutine demonstrated significant inhibitory effects on glioma cell viability and migration. It promoted apoptosis in glioma cells, downregulated Bcl-2, and upregulated Bax, suggesting its potential as a therapeutic agent in glioma/glioblastoma management (Fan et al., 2018).

Modulation of Opiate Receptors

- Opiate Receptor Interaction : Trimebutine's actions are mediated through its agonist effect on peripheral μ, k, and δ opiate receptors, potentially offering novel therapeutic approaches to treat motility disorders (Collins & Daniel, 1991).

Clinical Efficacy in Gastrointestinal Disorders

- Functional Dyspepsia Treatment : Clinical studies revealed trimebutine's effectiveness in managing acute and chronic abdominal pain in functional bowel disorders, particularly in irritable bowel syndrome (Kardasheva et al., 2018).

Other Notable Studies

- Neuronal Activation Modulation : Trimebutine has been observed to impact spinal neuronal activation in models of noxious somato-visceral stimulus and acute colonic inflammation, supporting its use in abdominal pain therapy in irritable bowel syndrome (Sinniger et al., 2005).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-WRMAMSRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676179 | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimebutine-d5 | |

CAS RN |

1189928-38-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

2

Citations

… at concentrations of 31.30 ng/ml trimebutine-D5 and 62.5 ng/ml NDMT-D5 in acetonitrile for the original extraction (ISWS1) while a solution of 0.50 µg/ml (trimebutine-D5) and 1.00 µg/ml …

Number of citations: 3

www.future-science.com

Purpose Trimebutine 3-thiocarbamoylbenzenesulfonate (GIC-1001) is a new drug intended to be used for the management of visceral pain in patients undergoing sedation-free, full …

Number of citations: 21

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。